N-(2,2,2-Trifluoroethyl)oxane-2-carboxamide
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Overview
Description
N-(2,2,2-Trifluoroethyl)oxane-2-carboxamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoroethyl group imparts distinct characteristics to the compound, making it valuable in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoroethyl)oxane-2-carboxamide typically involves the reaction of oxane-2-carboxylic acid with 2,2,2-trifluoroethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoroethyl)oxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane-2-carboxylic acid derivatives, while reduction could produce N-(2,2,2-trifluoroethyl)oxane-2-amine.
Scientific Research Applications
N-(2,2,2-Trifluoroethyl)oxane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty materials with unique properties, such as increased resistance to chemical degradation.
Mechanism of Action
The mechanism by which N-(2,2,2-Trifluoroethyl)oxane-2-carboxamide exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to alterations in enzyme activity or receptor binding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trifluoroethyl)isatin ketimine
- 2-(2,2,2-Trifluoroethyl)oxirane
- 2,2,2-Trifluoroethylamine
Uniqueness
N-(2,2,2-Trifluoroethyl)oxane-2-carboxamide stands out due to its specific combination of the oxane ring and the trifluoroethyl group. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)oxane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-7(13)6-3-1-2-4-14-6/h6H,1-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTWHNULZQSCMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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